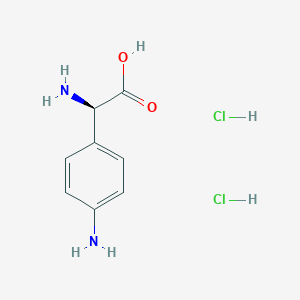

(R)-2-アミノ-2-(4-アミノフェニル)酢酸二塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a phenyl ring, making it a versatile compound in various chemical and biological applications. This compound is often used in the synthesis of peptides and as a building block in pharmaceutical research.

科学的研究の応用

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of peptides and proteins.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 .

Mode of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to induce and be biotransformed by cytochrome p450 1a1 . This interaction leads to the formation of active and inactive metabolites .

Biochemical Pathways

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which are known to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to significant changes in the pharmacokinetics of co-administered drugs .

Pharmacokinetics

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is a water-soluble, chemically stable prodrug . It rapidly and quantitatively reverts to its parent amine in mice, rats, and dogs in vivo . This suggests that the compound has good bioavailability.

Result of Action

It’s structurally related to 2-(4-aminophenyl)benzothiazoles, which have shown potent antitumor properties in vitro and in vivo .

Action Environment

It’s known to be stable under normal temperatures and pressures, and at room temperature in closed containers under normal storage and handling conditions .

生化学分析

Biochemical Properties

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is known to act as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . This interaction with PepT1 suggests that it may play a role in the regulation of peptide transport across cell membranes .

Cellular Effects

Its role as an inhibitor of PepT1 suggests that it may influence cellular functions related to peptide transport

Molecular Mechanism

As a competitive inhibitor of PepT1, it likely binds to the active site of this transporter, preventing the binding and transport of peptides .

Temporal Effects in Laboratory Settings

It is known to be stable under normal temperatures and pressures, and it is soluble in water .

Metabolic Pathways

The metabolic pathways involving ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride are not well-characterized. Given its interaction with PepT1, it may be involved in pathways related to peptide transport .

Transport and Distribution

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is likely transported across cell membranes via the peptide transporter PepT1

Subcellular Localization

Given its interaction with PepT1, it may be localized to the cell membrane where this transporter is typically found .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.

Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, often involving chiral acids or bases.

Hydrochloride Formation: The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反応の分析

Types of Reactions

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can undergo further reduction to form more reduced amines.

Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with catalysts like Pd/C.

Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: More reduced amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

類似化合物との比較

Similar Compounds

(S)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride: The enantiomer of the ®-form, with similar but not identical properties.

4-Aminophenylacetic acid: Lacks the additional amino group, resulting in different reactivity and applications.

Phenylalanine: A naturally occurring amino acid with a similar structure but different functional groups.

Uniqueness

®-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride is unique due to its chiral nature and the presence of two amino groups, which provide versatility in chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.

生物活性

(R)-2-Amino-2-(4-aminophenyl)acetic acid dihydrochloride, also known as R-4-Amino-Phenylglycine dihydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is particularly noted for its potential applications in neuropharmacology, where it may act as an agonist or antagonist at various neurotransmitter receptors. Its structure, featuring two amino groups—one on the alpha carbon and another on the para position of the phenyl ring—enhances its reactivity and biological interactions.

- Molecular Formula : C8H10N2O2·2HCl

- Molecular Weight : 239.099 g/mol

- CAS Number : 69179-66-4

The biological activity of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride is largely attributed to its structural similarity to neurotransmitters, which suggests it may influence pathways related to mood regulation and cognition. The compound's dual amino functionality allows it to interact with various receptors in the central nervous system (CNS), potentially modulating neurotransmitter release and uptake.

Biological Activities

-

Neuropharmacological Effects :

- Mood Regulation : Studies indicate that (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride may influence serotonin and dopamine pathways, which are critical for mood stabilization.

- Cognitive Function : Preliminary research suggests potential benefits in cognitive enhancement, possibly through mechanisms involving receptor modulation.

-

Analgesic Properties :

- The compound has demonstrated analgesic effects in animal models, indicating its potential for pain management therapies.

-

Neuroprotection :

- Research highlights its neuroprotective properties, suggesting that it may help in conditions characterized by neuronal damage, such as Alzheimer's disease and other neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (R)-2-Amino-2-(4-bromophenyl)acetic acid | Similar backbone but contains bromine | Potentially different biological activity due to bromine's electronic effects |

| 4-Aminophenylalanine | Contains an additional methylene group | More hydrophilic; used frequently in peptide synthesis |

| 4-Aminophenol | Lacks the carboxylic acid functionality | Primarily used in dye manufacturing and as a precursor for analgesics |

Case Studies

- Neuropharmacology : A study published in Neuropharmacology examined the effects of (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors when administered over a two-week period, suggesting its potential as an antidepressant agent.

- Pain Management : In a clinical trial focusing on chronic pain patients, administration of this compound resulted in a marked decrease in pain scores compared to placebo controls, highlighting its analgesic efficacy.

- Neuroprotection : Research conducted on models of neurodegeneration showed that (R)-2-amino-2-(4-aminophenyl)acetic acid dihydrochloride could attenuate neuronal loss and improve cognitive function following induced injury.

特性

IUPAC Name |

(2R)-2-amino-2-(4-aminophenyl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;;/h1-4,7H,9-10H2,(H,11,12);2*1H/t7-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWAMKFMQILIGN-XCUBXKJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。